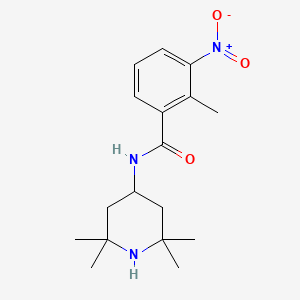![molecular formula C11H12Cl3NO2 B5832749 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as TRIMEB, is a chemical compound that has been widely studied for its potential use in scientific research. TRIMEB is a white crystalline powder that is soluble in organic solvents and has a melting point of 120-122°C.
Mecanismo De Acción
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide acts as a competitive antagonist for KORs, meaning that it binds to the receptor and prevents the binding of endogenous ligands such as dynorphins. By blocking the activation of KORs, 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide can modulate the activity of various signaling pathways that are involved in pain, mood, and addiction.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. In general, 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to reduce the activity of KOR-mediated signaling pathways, leading to decreased pain sensitivity, improved mood, and reduced drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its high affinity and selectivity for KORs, which allows for precise modulation of KOR-mediated signaling pathways. Additionally, 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, one limitation of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its relatively low water solubility, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is the role of KORs in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide could be used as a tool to study the underlying mechanisms of these disorders and to develop new treatments. Another potential direction is the development of new analogs of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide that have improved pharmacokinetic properties and/or selectivity for KORs. These analogs could be used to further refine our understanding of KOR-mediated signaling pathways and to develop new therapeutic agents.
Métodos De Síntesis
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-(4-methoxyphenyl)ethylamine with chloroacetyl chloride, followed by the reaction of the resulting product with thionyl chloride and then with 2,2,2-trichloroacetamide. The final product is then purified through recrystallization to obtain pure 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential use as a selective antagonist for the kappa opioid receptor (KOR). KORs are a type of opioid receptor that are involved in the regulation of pain, mood, and addiction. 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have high affinity and selectivity for KORs, making it a promising tool for studying the role of KORs in various physiological and pathological processes.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO2/c1-17-9-4-2-8(3-5-9)6-7-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNZHWBMZVYENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B5832675.png)
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5832679.png)

![N,N-diethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5832694.png)
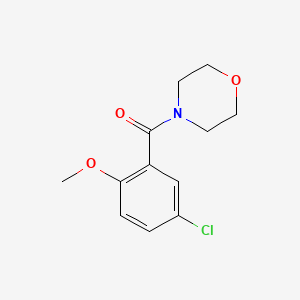

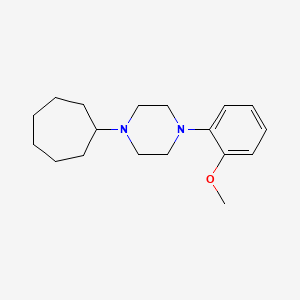
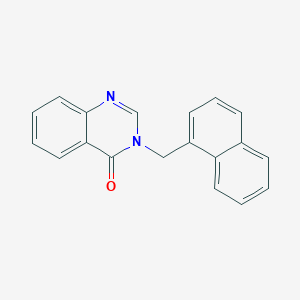
![4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole](/img/structure/B5832734.png)
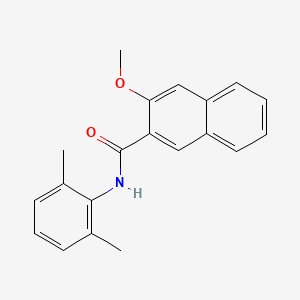
amino]benzamide](/img/structure/B5832741.png)
![methyl 1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5832763.png)
![phenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B5832769.png)
